5-(5-Bromo-1,3-benzothiazol-2-yl)pyridin-3-amine
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Overview
Description
5-(5-Bromo-1,3-benzothiazol-2-yl)pyridin-3-amine is an organic compound that features a benzothiazole ring fused with a pyridine ring
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit allosteric enhancement of agonist activity at the a1 adenosine receptor .
Biochemical Pathways
Benzothiazole derivatives have been associated with anti-tubercular activity, suggesting that they may affect pathways related to mycobacterium tuberculosis .
Result of Action
Some benzothiazole derivatives have shown potent growth inhibition properties against certain human cancer cell lines , suggesting potential antitumor activity.
Biochemical Analysis
Biochemical Properties
. Benzothiazole derivatives have been found to exhibit potent inhibition against M. tuberculosis .
Cellular Effects
Benzothiazole derivatives have shown potent growth inhibition properties against human cancer cell lines .
Molecular Mechanism
Benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting that they may interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 5-(5-Bromo-1,3-benzothiazol-2-yl)pyridin-3-amine in laboratory settings .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been reported .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized .
Preparation Methods
The synthesis of 5-(5-Bromo-1,3-benzothiazol-2-yl)pyridin-3-amine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of pyridine with hydrobromic acid to form 5-bromopyridine. This intermediate is then subjected to hydroxylation to introduce a hydroxyl group. Finally, the hydroxylated intermediate undergoes further reactions to introduce the benzothiazole moiety, resulting in the formation of the target compound .
Chemical Reactions Analysis
5-(5-Bromo-1,3-benzothiazol-2-yl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Scientific Research Applications
5-(5-Bromo-1,3-benzothiazol-2-yl)pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.
Biological Studies: It is used in biological research to study its effects on various biological pathways and targets.
Comparison with Similar Compounds
5-(5-Bromo-1,3-benzothiazol-2-yl)pyridin-3-amine can be compared with other benzothiazole derivatives, such as:
5-Bromo-1,3-benzothiazol-2-amine: Similar structure but lacks the pyridine ring, leading to different chemical and biological properties.
5-Chloro-2-aryl benzo[d]thiazole derivatives: These compounds have different substituents on the benzothiazole ring, affecting their reactivity and applications.
The uniqueness of this compound lies in its combined benzothiazole and pyridine structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-(5-bromo-1,3-benzothiazol-2-yl)pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3S/c13-8-1-2-11-10(4-8)16-12(17-11)7-3-9(14)6-15-5-7/h1-6H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DALBQLZZVMSFJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C(S2)C3=CC(=CN=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1488649-29-1 |
Source
|
Record name | 5-(5-bromo-1,3-benzothiazol-2-yl)pyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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